molecular formula C7H15NO B12606351 1-Amino-3-methylhex-3-en-2-ol CAS No. 646050-09-1

1-Amino-3-methylhex-3-en-2-ol

Cat. No.: B12606351
CAS No.: 646050-09-1
M. Wt: 129.20 g/mol
InChI Key: MOIFCKIUTAAQAD-UHFFFAOYSA-N
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Description

1-Amino-3-methylhex-3-en-2-ol is an organic compound with the molecular formula C₇H₁₅NO It is characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) attached to a hexene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylhex-3-en-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-methylhex-3-en-2-one with ammonia in the presence of a reducing agent. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of catalysts to enhance the reaction rate and yield. The process is designed to be efficient and cost-effective, ensuring high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylhex-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or oxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

1-Amino-3-methylhex-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-amino-3-methylhex-3-en-2-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity. The compound can participate in hydrogen bonding, nucleophilic attacks, and other interactions that influence its biological and chemical activity.

Comparison with Similar Compounds

    1-Amino-3-methylhex-2-en-2-ol: Similar structure but with a different position of the double bond.

    3-Amino-3-methylhex-4-en-2-ol: Another isomer with variations in the position of functional groups.

Uniqueness: 1-Amino-3-methylhex-3-en-2-ol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

646050-09-1

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-amino-3-methylhex-3-en-2-ol

InChI

InChI=1S/C7H15NO/c1-3-4-6(2)7(9)5-8/h4,7,9H,3,5,8H2,1-2H3

InChI Key

MOIFCKIUTAAQAD-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C(CN)O

Origin of Product

United States

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